molecular formula C16H25BO3 B1377234 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 452914-21-5

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1377234
CAS No.: 452914-21-5
M. Wt: 276.2 g/mol
InChI Key: VJLYRKSJEHDMPS-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a butoxyphenyl group. The compound is often used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-butoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate various reactions.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Major Products Formed

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids or Boronate Esters: Formed through oxidation reactions.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boron atom within the dioxaborolane ring.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura cross-coupling.

    4-Butoxyphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    Tetramethyl-1,3,2-dioxaborolane: Lacks the butoxyphenyl group.

Uniqueness

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the butoxyphenyl group and the dioxaborolane ring, which confer specific reactivity and stability. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Biological Activity

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula: C18H26BNO4
  • Molecular Weight: 335.32 g/mol
  • CAS Number: 627899-90-5

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a boronate ester. Boron compounds are known to interact with various biological molecules:

  • Enzyme Inhibition: Boronates can act as enzyme inhibitors by forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is crucial in the development of drugs targeting proteases and other enzymes involved in disease processes.
  • Cellular Signaling Modulation: The compound may influence signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis.
  • Antioxidant Activity: Some studies suggest that boron compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases and other enzymes
Cellular ProliferationModulates pathways related to cell growth
Antioxidant PropertiesReduces oxidative stress in cellular environments

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cathepsin C by various boronates, including derivatives of dioxaborolanes. The findings indicated that these compounds could effectively inhibit cathepsin C activity, demonstrating potential therapeutic applications in diseases characterized by excessive protease activity.

Case Study 2: Antioxidant Effects

Another research effort focused on the antioxidant properties of boron compounds. It was found that this compound exhibited significant scavenging activity against free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLYRKSJEHDMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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